molecular formula C8H13ClO2S B1382441 Bicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride CAS No. 134127-45-0

Bicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride

Cat. No.: B1382441
CAS No.: 134127-45-0
M. Wt: 208.71 g/mol
InChI Key: TUEFNUBIIXIEAG-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C8H13ClO2S. It is a derivative of norbornane, a bicyclic hydrocarbon, and contains a methanesulfonyl chloride functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride can be synthesized through the reaction of norbornane derivatives with methanesulfonyl chloride. One common method involves the chlorination of norbornane to form norbornyl chloride, followed by the reaction with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purity of the final product is achieved through distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the bicyclic ring can be achieved using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Potassium permanganate, chromium trioxide

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Ketones and Carboxylic Acids: Formed by oxidation of the bicyclic ring

Scientific Research Applications

Bicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Material Science: Utilized in the preparation of polymers and advanced materials with unique properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The bicyclic structure of the compound also influences its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Bicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride can be compared with other sulfonyl chlorides and norbornane derivatives:

    Bicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position.

    Norbornyl Chloride: Lacks the sulfonyl chloride group, leading to different reactivity.

    Methanesulfonyl Chloride: Simpler structure without the bicyclic ring, resulting in different applications and reactivity.

The unique combination of the bicyclic ring and the sulfonyl chloride group in this compound makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-bicyclo[2.2.1]heptanylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2S/c9-12(10,11)6-8-3-1-7(5-8)2-4-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEFNUBIIXIEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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